5-(2-甲基-4-硝基苯基)呋喃-2-甲醛

描述

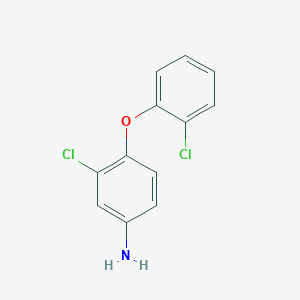

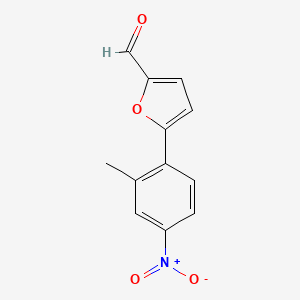

The compound 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a derivative of furan-2-carbaldehyde, which is a key intermediate in the synthesis of various bioactive molecules. The nitro and methyl groups on the phenyl ring influence the electronic and steric properties of the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives, including those with nitrophenyl groups, can be achieved through Vilsmeier formylation of mono- and di-substituted furans . Additionally, furan-2-carbaldehydes can serve as green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage . The presence of a nitro group on the phenyl ring can also allow for nucleophilic substitution reactions, as seen in the preparation of methyl 5-phenoxy-2-furancarboxylates from methyl 5-nitro-2-furancarboxylate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) . The crystal structure of a similar compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been analyzed, providing insights into the arrangement of such molecules in the solid state .

Chemical Reactions Analysis

Furan-2-carbaldehyde derivatives undergo a variety of chemical reactions. For instance, Knoevenagel condensation reactions have been performed with 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, demonstrating the reactivity of the aldehyde group with compounds containing active methylene groups . The nitro group in these compounds can also participate in nucleophilic substitution reactions, as shown in the synthesis of phenoxy derivatives .

Physical and Chemical Properties Analysis

The thermodynamic properties of 5-(2-nitrophenyl)furan-2-carbaldehyde and its derivatives have been studied using bomb combustion calorimetry. The enthalpies of combustion and formation in the condensed state have been calculated, providing valuable data for understanding the stability and reactivity of these compounds . The temperature dependence of saturated vapor pressure for these compounds has been determined by Knudsen’s effusion method, and the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation have been calculated .

科学研究应用

热力学性质

研究已经探讨了各种呋喃-2-甲醛异构体的热力学性质,包括5-(2-甲基-4-硝基苯基)呋喃-2-甲醛。该研究确定了饱和蒸汽压、标准焓、熵以及升华和蒸发的吉布斯自由能的温度依赖性。这些发现有助于优化合成和纯化过程,为这些化合物的理论性质提供了见解 (Dibrivnyi et al., 2015)。

生成焓和燃烧焓

另一个重要的研究领域涉及呋喃-2-甲醛衍生物的生成焓和燃烧焓。研究已经计算了这些化合物在凝聚态中的燃烧焓和生成焓,包括5-(2-甲基-4-硝基苯基)呋喃-2-甲醛。已进行了与理论值的比较分析,增进了对它们能量性质的理解 (Sobechko et al., 2022)。

神经保护活性

对从天麻中提取的化合物,包括呋喃-2-甲醛衍生物的神经保护活性进行的研究显示出在治疗氧化应激诱导的毒性和神经退行性疾病方面的潜力。这项研究为在这一领域开发新药物奠定了基础 (Li et al., 2016)。

抗菌性能

合成和评估新型功能衍生物3-[5-(4-硝基苯基)-2-呋喃基]-4-吡唑醛的抗菌活性,包括呋喃-2-甲醛衍生物,已显示出对细菌和真菌菌株具有良好的效果。这突显了使用这些化合物创造有效的抗菌剂的潜力 (2021)。

安全和危害

The safety data sheet for a related compound, 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended for use only in a well-ventilated area and with appropriate personal protective equipment .

作用机制

Target of Action

The primary target of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of specific siderophores, namely mycobactins and carboxymycobactins, which are essential for the iron acquisition in Mtb .

Mode of Action

The compound interferes with the iron homeostasis in Mtb by inhibiting the salicylate synthase MbtI . This disruption in iron acquisition affects the ability of Mtb to establish and maintain an infection in the host .

Biochemical Pathways

The affected biochemical pathway is the biosynthesis of siderophores . The compound inhibits the first reaction of this pathway, catalyzed by MbtI . This results in a decreased supply of iron, a metal that acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Result of Action

The result of the compound’s action is a disruption in the iron homeostasis of Mtb, leading to a decreased ability of the bacteria to establish and maintain an infection . This makes 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde a promising candidate for the development of new antimycobacterial agents .

属性

IUPAC Name |

5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFZGVRTYRGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346849 | |

| Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | |

CAS RN |

329222-70-0 | |

| Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the enthalpy of formation for compounds like 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde?

A1: Understanding the enthalpy of formation is crucial for various chemical applications. It helps predict the heat released or absorbed during chemical reactions involving these compounds. [] This knowledge is essential for designing safe and efficient chemical processes, especially in fields like energetic materials research or combustion engine optimization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。